Cas no 1017474-51-9 ((1-(m-Tolyl)pyrrolidin-3-yl)methanamine)
(1-(m-Tolyl)pyrrolidin-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (1-(m-Tolyl)pyrrolidin-3-yl)methanamine
- [1-(3-methylphenyl)pyrrolidin-3-yl]methanamine
- 1017474-51-9
- AKOS000188010
- 1-[1-(3-methylphenyl)-3-pyrrolidinyl]methanamine
- ALBB-022712
- AKOS016346981
-
- MDL: MFCD09942323
- Inchi: 1S/C12H18N2/c1-10-3-2-4-12(7-10)14-6-5-11(8-13)9-14/h2-4,7,11H,5-6,8-9,13H2,1H3
- InChI Key: AFCJJROHYQBMGK-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=C(C)C=2)CCC(CN)C1
Computed Properties
- Exact Mass: 190.146998583g/mol
- Monoisotopic Mass: 190.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 29.3Ų
(1-(m-Tolyl)pyrrolidin-3-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00J3KB-1g |
1-[1-(3-methylphenyl)-3-pyrrolidinyl]methanamine |
1017474-51-9 | 95% | 1g |
$43.00 | 2023-12-27 | |
| 1PlusChem | 1P00J3KB-5g |
1-[1-(3-methylphenyl)-3-pyrrolidinyl]methanamine |
1017474-51-9 | 95% | 5g |
$128.00 | 2023-12-27 | |
| A2B Chem LLC | AI90283-1g |
1-[1-(3-methylphenyl)-3-pyrrolidinyl]methanamine |
1017474-51-9 | 95% | 1g |
$35.00 | 2024-04-20 | |
| A2B Chem LLC | AI90283-5g |
1-[1-(3-methylphenyl)-3-pyrrolidinyl]methanamine |
1017474-51-9 | 95% | 5g |
$111.00 | 2024-04-20 |
(1-(m-Tolyl)pyrrolidin-3-yl)methanamine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (1-(m-Tolyl)pyrrolidin-3-yl)methanamine
The Compound (1-(m-Tolyl)pyrrolidin-3-yl)methanamine: A Comprehensive Overview
(1-(m-Tolyl)pyrrolidin-3-yl)methanamine, also known by its CAS number 1017474-51-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in drug discovery, polymer synthesis, and advanced materials development. Recent studies have highlighted its role in enhancing the properties of polymeric materials, making it a valuable addition to modern chemical research.
The molecular structure of (1-(m-Tolyl)pyrrolidin-3-yl)methanamine consists of a pyrrolidine ring substituted with an m-tolyl group at the 1-position and an aminoethyl group at the 3-position. This configuration imparts the compound with both aromatic and amine functionalities, which are crucial for its reactivity and versatility. The presence of the m-tolyl group introduces electronic effects that influence the compound's reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1-(m-Tolyl)pyrrolidin-3-yl)methanamine. Researchers have explored various methodologies, including catalytic asymmetric synthesis and microwave-assisted reactions, to optimize the production process. These methods not only enhance yield but also improve the purity of the compound, which is critical for its application in sensitive areas such as pharmaceuticals.
In terms of applications, (1-(m-Tolyl)pyrrolidin-3-yl)methanamine has shown promise in drug design. Its amine functionality makes it a potential candidate for peptide synthesis and as a building block for bioactive molecules. Recent studies have demonstrated its ability to act as a chiral auxiliary in asymmetric synthesis, facilitating the construction of complex molecular architectures with high enantioselectivity.
Beyond pharmaceuticals, this compound has found utility in polymer science. Its ability to form stable bonds with other monomers has led to its use in synthesizing novel polymers with enhanced mechanical and thermal properties. For instance, researchers have employed it as a crosslinking agent in polyurethane production, resulting in materials with improved durability and flexibility.
The environmental impact of (1-(m-Tolyl)pyrrolidin-3-yl)methanamine has also been a topic of recent research. Studies have focused on developing eco-friendly synthesis routes and assessing its biodegradability. These efforts aim to minimize the ecological footprint of the compound while maximizing its industrial applications.
In conclusion, (1-(m-Tolyl)pyrrolidin-3-yl)methanamine, CAS number 1017474-51-9, stands as a testament to the ingenuity of modern chemistry. Its unique structure, coupled with advancements in synthetic methods and application development, positions it as a key player in diverse scientific domains. As research continues to uncover new potentials for this compound, its role in shaping future innovations is likely to grow significantly.
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